5,6-Dimethylpyrazine-2,3-dicarboxamide
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Overview
Description
5,6-Dimethylpyrazine-2,3-dicarboxamide is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2,3-dicarboxamide typically involves the reaction of 5,6-dimethylpyrazine-2,3-dicarboxylic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyrazine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5,6-Dimethylpyrazine-2,3-dicarboxylic acid.
Reduction: 5,6-Dimethylpyrazine-2,3-diamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dimethylpyrazine-2,3-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Known for its role as a flavoring agent and its presence in various natural products.
2,3,5,6-Tetramethylpyrazine:
Biological Activity
5,6-Dimethylpyrazine-2,3-dicarboxamide (DMDA) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMDA, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H10N4O2. Its structure consists of a pyrazine ring with two methyl groups and two carboxamide groups attached at the 2 and 3 positions. This unique arrangement contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H10N4O2 |
Molecular Weight | 182.19 g/mol |
Melting Point | Not specified |
Solubility in Water | Soluble |
Antimicrobial Properties
Research indicates that DMDA exhibits significant antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Haidar et al. evaluated the antimicrobial effects of DMDA against Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent reduction in bacterial viability:
-
E. coli :
- 0.5% concentration reduced colony-forming units (CFU) by 70%.
- 1% concentration achieved a complete inhibition of growth.
- S. aureus :
The mechanism by which DMDA exerts its antimicrobial effects involves the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the carboxamide groups enhances its ability to form hydrogen bonds with bacterial proteins, leading to altered cellular functions.
Antioxidative and Anti-inflammatory Effects
In addition to its antimicrobial properties, DMDA has been reported to exhibit antioxidative effects. Research indicates that it can lower oxidative stress markers in cellular models, suggesting potential applications in inflammatory conditions .
Recent Studies on DMDA
- Antimicrobial Activity : A comprehensive analysis of various pyrazines showed that DMDA demonstrated superior antibacterial properties compared to other derivatives like 2,5-dimethylpyrazine .
- Toxicological Assessment : Safety assessments indicate that DMDA has a favorable toxicity profile, with no observed adverse effects at doses commonly used in research settings .
- Potential Therapeutic Applications : Given its biological activities, DMDA is being explored for potential therapeutic applications in treating infections and inflammatory diseases .
Table 2: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Antioxidative | Reduces oxidative stress markers |
Anti-inflammatory | Potential applications in inflammatory conditions |
Properties
CAS No. |
80356-88-3 |
---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5,6-dimethylpyrazine-2,3-dicarboxamide |
InChI |
InChI=1S/C8H10N4O2/c1-3-4(2)12-6(8(10)14)5(11-3)7(9)13/h1-2H3,(H2,9,13)(H2,10,14) |
InChI Key |
DJSILGJMLRLGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)N)C(=O)N)C |
Origin of Product |
United States |
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